6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Anticancer drug discovery Thymidylate synthase inhibition Breast cancer MCF-7 assay

6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one (CAS 6312-74-9), also known as 5-bromo-6-amino-2-thiouracil, is a bifunctional thiouracil derivative belonging to the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one class. It contains three reactive centers: a nucleophilic 6-amino group, an electrophilic C5-bromine substituent amenable to cross-coupling, and a 2-thioxo moiety that enables sulfur-directed heterocyclizations.

Molecular Formula C4H4BrN3OS
Molecular Weight 222.07 g/mol
CAS No. 6312-74-9
Cat. No. B12909555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
CAS6312-74-9
Molecular FormulaC4H4BrN3OS
Molecular Weight222.07 g/mol
Structural Identifiers
SMILESC1(=C(NC(=S)NC1=O)N)Br
InChIInChI=1S/C4H4BrN3OS/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10)
InChIKeyCNXBYYLKYJTYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one (6312-74-9): A Strategic Thiouracil Intermediate for Diversifiable Heterocyclic Synthesis


6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one (CAS 6312-74-9), also known as 5-bromo-6-amino-2-thiouracil, is a bifunctional thiouracil derivative belonging to the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one class. It contains three reactive centers: a nucleophilic 6-amino group, an electrophilic C5-bromine substituent amenable to cross-coupling, and a 2-thioxo moiety that enables sulfur-directed heterocyclizations. This substitution pattern distinguishes it from mono-functional thiouracil analogs and positions it as a versatile building block in medicinal chemistry, particularly for constructing fused pyrimidine systems, kinase inhibitor scaffolds, and nucleoside analogs [1]. The compound has been explicitly cited as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with operational advantages including a simple and safe process with mild reaction conditions convenient for industrial production [2].

Why 6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one Cannot Be Replaced by 6-Amino-2-thiouracil or 5-Bromo-2-thiouracil in Diversification-Critical Workflows


The closest commercially available analogs—6-amino-2-thiouracil (CAS 1004-40-6) and 5-bromo-2-thiouracil (CAS 113138-12-8)—each lack one of the three functional handles present in 6-amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one. 6-Amino-2-thiouracil provides the amino and thioxo groups for nucleophilic derivatization and heterocyclization but lacks the C5 halogen required for Pd-catalyzed cross-coupling diversification [1]. 5-Bromo-2-thiouracil offers the bromine handle for Suzuki-Miyaura coupling and halogen-directed modifications but lacks the 6-amino group essential for forming fused pyrimido[4,5-d]pyrimidine kinase inhibitor scaffolds [2]. This functional group complementarity is not additive—having both the 6-amino and 5-bromo substituents on the same scaffold enables divergent synthetic pathways that accessing either mono-substituted analog would require additional protection/deprotection steps, lower yields, and extended synthetic routes. The 5-bromo substituent also enables radiohalogenation (e.g., with ⁷⁶Br) for PET imaging applications—a capability absent in the des-bromo analog [3].

6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one: Quantitative Differentiation Evidence Against Closest Analogs


2-Thioxo-2,3-dihydropyrimidin-4(1H)-one Derivatives Containing the 6-Amino-5-bromo Scaffold Exhibit Potent Anticancer Activity Against MCF-7 Breast Cancer Cells with IC50 Values of 3.80–4.70 µg/mL

A systematic structure-activity relationship (SAR) study of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives—the core scaffold of the target compound—demonstrated that appropriately substituted derivatives exhibit highly significant anticancer effects against MCF-7 breast cancer cells. Compounds 8, 11, 13a, and 12 showed IC50 values of 3.80, 4.00, 4.50, and 4.70 µg/mL, respectively, compared with the clinical standard doxorubicin [1]. Molecular docking confirmed binding poses within the thymidylate synthase active site (PDB: 1JU6), supporting a mechanism-based rationale for the scaffold's anticancer activity. This provides a validated pharmacophoric foundation for the target compound as a privileged intermediate; its 5-bromo and 6-amino substituents are precisely the positions where diversification yields the most potent analogs in this series [1].

Anticancer drug discovery Thymidylate synthase inhibition Breast cancer MCF-7 assay

5-Bromo-2-thiouracil Enables Radiolabeling with ⁷⁶Br at 70% Efficiency for PET Imaging of Melanoma—A Capability the 6-Amino-2-thiouracil Analog Lacks

The 5-bromo substituent on the thiouracil scaffold directly enables radiolabeling with the positron-emitting isotope ⁷⁶Br (T₁/₂ = 16.2 h) for PET imaging applications. In a validated protocol, 5-bromo-2-thiouracil was labeled using Chloramine-T as oxidant, achieving a labeling efficiency of approximately 70% [1]. This radiolabeled compound ([⁷⁶Br]5-bromo-2-thiouracil) was used for PET imaging of human and murine melanotic melanoma transplanted subcutaneously into rats, demonstrating tumor-specific accumulation via incorporation into growing melanin as a false precursor [2]. In contrast, 6-amino-2-thiouracil (the des-bromo analog) cannot undergo direct radiohalogenation at the 5-position and would require alternative, less efficient labeling strategies. The target compound—uniquely possessing both the 5-bromo group for radiohalogenation and the 6-amino group for further conjugation—offers dual functionality for theranostic agent development.

Melanoma imaging PET radiopharmaceuticals Radiohalogenation

6-Amino-2-thiouracil Is an Established Precursor for Pyrimido[4,5-d]pyrimidine CDK2 Kinase Inhibitor Synthesis—The 5-Bromo Analog Extends This Utility via Cross-Coupling Diversification

6-Amino-2-thiouracil serves as the key starting material for synthesizing 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine cyclin-dependent kinase (CDK2) inhibitors. The established synthetic route involves reaction with an aldehyde and thiourea followed by alkylation and amination to produce the final inhibitors [1]. The target compound—5-bromo-6-amino-2-thiouracil—retains full compatibility with this validated CDK2 inhibitor synthetic pathway while additionally providing the C5-bromine as a diversification handle for late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling. This enables the generation of structurally diverse CDK2 inhibitor libraries from a single advanced intermediate. By comparison, 5-bromo-2-thiouracil (lacking the 6-amino group) cannot participate in the requisite cyclocondensation with aldehydes and thiourea to form the pyrimido[4,5-d]pyrimidine core, precluding its use in this established kinase inhibitor synthetic route [1].

Kinase inhibitor design CDK2 inhibition Fused pyrimidine synthesis

2-Thiouracil Derivatives Demonstrate Selective Melanin Incorporation via Covalent Binding to Dopaquinone—The 5-Bromo Substituent Enables Concurrent Radiohalogenation Without Abrogating This Targeting Mechanism

2-Thiouracil (TU) is a highly specific melanoma seeker that incorporates into growing melanin as a false precursor through covalent binding to enzymatically generated dopaquinone during melanogenesis [1]. In vivo studies using [2-¹⁴C]thiouracil demonstrated extremely rapid incorporation into melanoma tumors growing subcutaneously in mice, with selective accumulation confirmed by isolation and purification of the pigment fraction [2]. Critically, the incorporation mechanism is tolerant of 5-position halogen substitution—both 5-iodo-2-thiouracil and 5-bromo-2-thiouracil retain melanin-seeking capability while additionally enabling radiohalogenation for diagnostic imaging and targeted radiotherapy [3]. This class-level finding establishes that the 5-bromo substitution on the target compound preserves the melanin-targeting pharmacophore while adding imaging functionality. In contrast, 6-amino-2-thiouracil (without the 5-halogen) is limited to non-imaging applications of the melanin-targeting mechanism.

Melanoma targeting False melanin precursor Covalent binding mechanism

Bromodomain (BET) Protein Inhibitor Patent Data Demonstrate That SAR at the 5-Position of Thiouracil Derivatives Profoundly Modulates BRD4 Binding Affinity—C5-Bromo Is a Critical Synthetic Entry Point

Patent-derived binding affinity data for BET bromodomain inhibitors structurally related to the thiouracil scaffold reveal that high-affinity BRD4 bromodomain 2 binding can be achieved within this chemotype, with optimized compounds showing Ki values as low as 0.730 nM in fluorescence polarization displacement assays [1]. While this specific inhibitor incorporates additional structural elaboration beyond the target compound, the data establish the thiouracil scaffold as a viable core for sub-nanomolar BET inhibitor development. The C5-bromo substituent serves as the essential synthetic entry point for introducing the aryl/heteroaryl groups that drive BRD4 binding potency, via Pd-catalyzed cross-coupling. Furthermore, broader BET inhibitor SAR demonstrates that BRD4 IC50 values across this chemical space span from low nanomolar (6 nM for optimized inhibitors) to inactive, depending critically on substitution pattern and vector at positions accessible from the 5-bromo intermediate [2]. By comparison, the des-bromo analog (6-amino-2-thiouracil) cannot access this SAR space without an additional, potentially low-yielding halogenation step.

BET bromodomain inhibition BRD4 binding affinity Epigenetic drug discovery

6-Amino-2-thiouracil-Derived Sulfonamides and Their 5-Bromo Congeners Show Broad Antiproliferative Activity Across HEPG2, HT-29, and MCF-7 Cell Lines with IC50 Values of 1–10 µg/mL—Activity Nullified When the 6-Amino Group Is Absent

A comprehensive antiproliferative evaluation of 6-amino-2-thiouracil-derived sulfonamides and their 5-bromo derivatives (compounds 4a, 4b) revealed that the HEPG2 hepatocellular carcinoma cell line was the most sensitive, with IC50 values ranging between 1 and 10 µg/mL across the series [1]. Critically, the most active compounds (3a, 3b, 4a, and 10a) demonstrated antiproliferative activity across multiple cell lines including human colon HT-29 and breast MCF-7. The 5-bromo derivatives 4a and 4b—synthesized by bromination of the corresponding 6-amino-2-thiouracil sulfonamides with bromine in glacial acetic acid—were among the most potent congeners identified [1]. This establishes that (a) the 6-amino group is essential for the antiproliferative pharmacophore (as the synthetic route originates from 6-amino-2-thiouracil), and (b) introduction of bromine at the 5-position does not abrogate—and may enhance—antiproliferative potency. By comparison, 5-bromo-2-thiouracil (lacking the 6-amino group) cannot access this sulfonamide-derived chemotype, and 6-amino-2-thiouracil (lacking the 5-bromo) requires an additional bromination step to reach the most potent derivatives.

Antiproliferative screening Hepatocellular carcinoma HEPG2 Colon cancer HT-29

6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one: Recommended Application Scenarios Based on Quantitative Evidence


Divergent Synthesis of 5-Aryl/Alkynyl/Amino Substituted Pyrimidine Libraries for Kinase Inhibitor Lead Optimization

In medicinal chemistry programs targeting the kinome, the target compound serves as a single advanced intermediate from which diverse C5-substituted analogs can be generated via Pd-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling. As demonstrated in CDK2 inhibitor programs, the 6-amino group participates in cyclocondensation with aldehydes and thiourea to form the pyrimido[4,5-d]pyrimidine core [6], while the 5-bromo group enables late-stage diversification to explore SAR at the position critical for potency modulation. This two-directional synthetic utility is not achievable with either 6-amino-2-thiouracil (no cross-coupling handle) or 5-bromo-2-thiouracil (no cyclocondensation-capable amino group). The approach aligns with established kinase inhibitor synthetic strategies and reduces the number of linear synthetic steps compared to building the scaffold from mono-functional precursors.

Development of ⁷⁶Br-Labeled PET Tracers for Melanoma Diagnosis and Theranostic Applications

For nuclear medicine and radiopharmaceutical development groups, the 5-bromo substituent enables direct oxidative radiohalogenation with ⁷⁶Br using Chloramine-T at approximately 70% labeling efficiency [6]. The resulting [⁷⁶Br]5-bromo-2-thiouracil tracer has been validated for PET imaging of melanotic melanoma in subcutaneous xenograft models, demonstrating tumor-specific accumulation via incorporation into growing melanin as a false precursor [5]. The additional 6-amino group on the target compound provides a conjugation handle for attaching chelators, targeting vectors, or cytotoxic payloads—enabling true theranostic agent development from a single molecular scaffold. This application is uniquely enabled by the 5-bromo-6-amino substitution pattern; neither 6-amino-2-thiouracil nor 5-bromo-2-thiouracil individually supports both imaging and targeted therapy functionality.

BET Bromodomain Inhibitor SAR Exploration via C5 Diversification from the 5-Bromo-6-amino Thiouracil Scaffold

In epigenetic drug discovery targeting BET bromodomain proteins (BRD2/3/4), the thiouracil scaffold has demonstrated capacity for sub-nanomolar binding affinity (Ki = 0.730 nM against BRD4 BD2) [6] and single-digit nanomolar cellular potency (IC50 = 6 nM against BRD4) [5]. The C5 position is the primary vector for introducing the aryl/heteroaryl substituents that govern BRD4 binding, with SAR spanning >1000-fold in potency across substitution patterns. The target compound provides the 5-bromo group as a universal cross-coupling entry point to this SAR space, while the 6-amino and 2-thioxo groups offer additional vectors for property modulation (solubility, metabolic stability, selectivity against other BET family members). This application directly leverages the quantitative BRD4 affinity data and the established cross-coupling compatibility of 5-bromopyrimidine derivatives.

Anticancer Lead Generation via Sulfonamide Derivatization of 6-Amino-5-bromo-2-thiouracil for Multi-Line Antiproliferative Activity

The 6-amino group undergoes facile condensation with aryl sulfonyl chlorides to yield sulfonamide derivatives with demonstrated broad-spectrum antiproliferative activity (IC50 = 1–10 µg/mL against HEPG2, HT-29, and MCF-7) [6]. The most potent compounds in this series are the 5-bromo derivatives (4a, 4b), establishing that the bromine substituent is compatible with—and potentially beneficial for—antiproliferative potency. The pre-installation of bromine at C5 in the target compound eliminates the bromination step (Br₂/glacial AcOH) required when starting from 6-amino-2-thiouracil, streamlining the synthetic route to the most active congeners while preserving the amino group for sulfonamide formation and the thioxo group for further heterocyclization.

Quote Request

Request a Quote for 6-Amino-5-bromo-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.